1-Butoxy-2,2,3-trimethylaziridine

Description

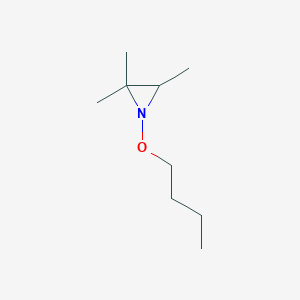

Structure

2D Structure

3D Structure

Properties

CAS No. |

343865-14-5 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-butoxy-2,2,3-trimethylaziridine |

InChI |

InChI=1S/C9H19NO/c1-5-6-7-11-10-8(2)9(10,3)4/h8H,5-7H2,1-4H3 |

InChI Key |

ZAMYVEZNMBVHQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCON1C(C1(C)C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Butoxy 2,2,3 Trimethylaziridine and N Alkoxyaziridines

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of aziridines makes them susceptible to ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. acs.org The presence of an alkoxy group on the nitrogen, as in 1-Butoxy-2,2,3-trimethylaziridine, classifies it as a non-activated aziridine, which typically requires activation for ring-opening to occur. mdpi.comsemanticscholar.org

Nucleophilic attack is a common mode of reaction for aziridines, leading to the cleavage of a carbon-nitrogen bond and the formation of functionalized amines. mdpi.comnih.gov The regioselectivity and stereospecificity of this attack are critical aspects of aziridine chemistry.

The regioselectivity of nucleophilic ring-opening in aziridines is highly dependent on the substitution pattern of the aziridine ring and the reaction conditions. mdpi.comfrontiersin.org In asymmetrically substituted aziridines, the nucleophile can attack either of the two-ring carbons. The outcome is often a result of a delicate balance between steric and electronic effects. nih.gov

Generally, in acid-catalyzed reactions, the nucleophile tends to attack the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state, resembling an S(_N)1-like mechanism. Conversely, under neutral or basic conditions, the attack usually occurs at the less sterically hindered carbon atom, following an S(_N)2 pathway. nih.gov

For instance, the ring-opening of aziridines with a pendant sulfamate (B1201201) group has been shown to be completely regioselective and stereospecific. chemrxiv.org Similarly, the reaction of C-glycosyl aziridines with thiophenol proceeds with full regioselectivity, with the nucleophile attacking the less substituted carbon of the aziridine ring. nih.gov

The stereospecificity of the reaction is also a key feature. Nucleophilic ring-opening of aziridines typically proceeds with an inversion of configuration at the carbon atom that is attacked. This stereospecificity is a hallmark of the S(_N)2 mechanism and is crucial for the synthesis of enantiomerically pure compounds. chemrxiv.org

| Aziridine Substituent Pattern | Reaction Conditions | Major Site of Nucleophilic Attack | Governing Factor |

|---|---|---|---|

| Asymmetric, Non-activated | Acid-catalyzed | More substituted carbon | Electronic (Carbocationic character) |

| Asymmetric, Non-activated | Base-catalyzed/Neutral | Less substituted carbon | Steric hindrance |

| C-glycosyl aziridine | Neutral (Thiophenol) | Less substituted carbon | Regioselective |

| Aziridine with pendant sulfamate | - | Specific and regioselective | Intramolecular nature |

The mechanism of aziridine ring-opening is profoundly influenced by the pH of the reaction medium. bioorg.org

Acid-Catalyzed Ring-Opening: In the presence of an acid, the nitrogen atom of the aziridine ring is protonated, forming a highly reactive aziridinium (B1262131) ion. semanticscholar.orgbioorg.org This activation makes the ring much more susceptible to nucleophilic attack. The positive charge on the nitrogen atom withdraws electron density from the ring carbons, facilitating the cleavage of the C-N bond. The transition state has significant carbocationic character, which is why the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the developing positive charge. mdpi.comfrontiersin.org For example, the reaction of N-mesyl aziridine with 1,3,5-trimethoxy benzene (B151609) is facilitated by methanesulfonic acid as an activator. nih.gov

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the aziridine ring is not activated by protonation. Therefore, the ring-opening relies on the nucleophilicity of the attacking species and the inherent strain of the three-membered ring. nih.gov In this scenario, the reaction follows a classic S(_N)2 mechanism, where the nucleophile attacks one of the ring carbons, leading to a backside attack and inversion of stereochemistry. Steric hindrance plays a dominant role in determining the site of attack, with the nucleophile favoring the less substituted carbon atom. nih.gov The use of superbases like 1,5,7-triazabicyclo chemrxiv.orgchemrxiv.orgdec-5-ene (TBD) has been shown to effectively catalyze the ring-opening of N-tosylaziridines with acid anhydrides under mild conditions. nih.gov

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed/Neutral Mechanism |

|---|---|---|

| Activation | Protonation of nitrogen to form aziridinium ion | No activation of the aziridine ring |

| Reaction Intermediate | Aziridinium ion with carbocationic character | Direct S(_N)2 transition state |

| Regioselectivity | Attack at the more substituted carbon | Attack at the less substituted carbon |

| Stereochemistry | Often leads to a mixture of stereoisomers if a full carbocation is formed | Inversion of configuration (Stereospecific) |

The substituent on the aziridine nitrogen atom plays a pivotal role in determining the reactivity and selectivity of ring-opening reactions. researchgate.net N-substituents are broadly classified as electron-donating or electron-withdrawing.

An electron-donating group, such as the butoxy group in this compound, increases the electron density on the nitrogen atom, making it more basic but also rendering the aziridine less reactive towards nucleophilic attack without prior activation. mdpi.com These are termed "non-activated" aziridines. semanticscholar.orgresearchgate.net For these aziridines to undergo ring-opening, they typically require activation by an electrophile, such as a proton or a Lewis acid, to form an aziridinium ion. semanticscholar.orgresearchgate.net

In contrast, electron-withdrawing groups (e.g., tosyl, acyl) on the nitrogen atom "activate" the aziridine ring. mdpi.com These groups decrease the electron density on the nitrogen, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack even without an external activator. bioorg.org The reactivity of N-substituted aziridines towards cyanide ion has been shown to follow the order of the electron-withdrawing ability of the substituent. researchgate.net

The nature of the N-substituent also influences the regioselectivity of the ring-opening. While steric factors often dominate in non-activated aziridines, electronic effects can become more significant with activating groups.

Electrophiles, particularly Lewis acids, can activate N-alkoxyaziridines, leading to a variety of transformations beyond simple ring-opening, including rearrangements and cycloadditions. acs.org

Lewis acids can coordinate to the nitrogen or oxygen atom of N-alkoxyaziridines, facilitating C-N bond cleavage and promoting rearrangements. For instance, the Lewis acid-catalyzed reaction of N-alkoxycarbonylaziridines with nitriles can lead to the formation of imidazolines in a formal [3+2] cycloaddition. acs.org Similarly, reactions with carbonyl compounds can yield oxazolidines. acs.org

In some cases, Lewis acid catalysis can induce skeletal rearrangements. For example, silver triflate has been used to catalyze the rearrangement of 3-aryloxaziridines to nitrones. researchgate.net The choice of Lewis acid can be critical in directing the reaction towards a specific pathway. For example, in the N-alkylation of indazoles with donor-acceptor cyclopropanes, Al(OTf)(_3) favors the formation of N-alkyl indazoles, while Co(NTf(_2))(_2) leads to N-alkyl indazoles. rsc.org

These Lewis acid-catalyzed transformations highlight the synthetic versatility of aziridines, allowing for the construction of a diverse range of heterocyclic compounds.

Electrophilic Activation and Ring Transformations

Thermal and Photochemical Rearrangements (e.g., Azomethine Ylide Formation, Oxynitrenes)

The strained aziridine ring in N-alkoxyaziridines is susceptible to ring-opening reactions under both thermal and photochemical conditions, potentially leading to highly reactive intermediates such as azomethine ylides and oxynitrenes.

The thermal activation of aziridines can induce the cleavage of the carbon-carbon bond, leading to the formation of an azomethine ylide. nih.gov This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a typical aziridine, this electrocyclic ring-opening is a conrotatory process. stereoelectronics.orgwikipedia.org In the case of this compound, the presence of three methyl groups on the aziridine ring would influence the stability and subsequent reactions of the resulting azomethine ylide. The substitution pattern dictates the stereochemistry of the ylide and, consequently, any subsequent cycloaddition reactions. nih.gov

Photochemical excitation provides an alternative pathway for ring-opening. In contrast to the thermal process, photochemical ring-opening of aziridines is a disrotatory process. stereoelectronics.orgwikipedia.org This change in stereochemical outcome is a direct consequence of the different orbital symmetries of the excited state. The resulting azomethine ylide can then participate in various pericyclic reactions, including 1,3-dipolar cycloadditions with suitable dipolarophiles, to form five-membered nitrogen-containing heterocycles. nih.gov

The formation of oxynitrenes from N-alkoxyaziridines is a less common but mechanistically intriguing possibility. This would involve the cleavage of the N-O bond, a process that can be influenced by the nature of the substituents and the reaction conditions. While there is extensive literature on the generation of nitrenes from other precursors, the specific generation of oxynitrenes from N-alkoxyaziridines like this compound is not well-documented in publicly available research.

| Rearrangement Type | Conditions | Predicted Intermediate | Governing Principle |

| Thermal Ring-Opening | Heat | Azomethine Ylide | Conrotatory (Woodward-Hoffmann) |

| Photochemical Ring-Opening | UV Light | Azomethine Ylide | Disrotatory (Woodward-Hoffmann) |

Reactions Involving the N-Butoxy Moiety and Stereochemical Implications

The N-butoxy group in this compound is not merely a passive substituent. It actively participates in defining the molecule's reactivity and stereochemical behavior.

Stereochemical Dynamics: Nitrogen Inversion and Configurational Stability

A fundamental stereochemical feature of trivalent nitrogen compounds is pyramidal inversion. wikipedia.org In most amines, this inversion is rapid at room temperature, precluding the isolation of enantiomers if the nitrogen atom is the sole stereocenter. However, in aziridines, the high ring strain significantly increases the energy barrier to nitrogen inversion, making the nitrogen atom configurationally more stable. beilstein-journals.org

The presence of an electronegative oxygen atom attached to the nitrogen in N-alkoxyaziridines further increases this inversion barrier. beilstein-journals.org This is due to the inductive effect of the oxygen atom, which withdraws electron density from the nitrogen, making the pyramidal ground state more stable relative to the planar transition state of inversion. For chiral 1-alkoxyaziridines, this heightened barrier allows for the possibility of separating and studying individual enantiomers. nih.gov The configurational stability of the nitrogen atom in this compound is therefore expected to be significant, influencing the stereochemical outcome of its reactions.

| Parameter | Influence on Nitrogen Inversion | Reference |

| Aziridine Ring Strain | Increases inversion barrier | beilstein-journals.org |

| N-Alkoxy Group | Increases inversion barrier (Inductive Effect) | beilstein-journals.org |

Reactions at the Butoxy Alkyl Chain (if academically relevant for compound transformation)

While the primary reactivity of N-alkoxyaziridines is often centered on the aziridine ring and the N-O bond, reactions at the alkoxy alkyl chain could potentially be used for further functionalization. However, based on available academic literature, specific studies focusing on the transformation of the butoxy group in this compound without affecting the core aziridine structure are not well-documented. Such transformations would likely involve standard functional group interconversions on the butyl chain, provided the reagents and conditions are mild enough to not induce cleavage of the N-O bond or opening of the aziridine ring.

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment of 1 Butoxy 2,2,3 Trimethylaziridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing information on the connectivity and chemical environment of atoms. For 1-Butoxy-2,2,3-trimethylaziridine, both ¹H and ¹³C NMR would be crucial for confirming the presence of the butoxy and trimethylaziridine moieties and for distinguishing between potential stereoisomers.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the butoxy group and the trimethylated aziridine (B145994) ring. The butoxy group would present a characteristic pattern: a triplet for the terminal methyl protons (δ ~0.9 ppm), a sextet for the adjacent methylene (B1212753) protons (δ ~1.4 ppm), a quintet for the next methylene group (δ ~1.6 ppm), and a triplet for the methylene group attached to the nitrogen (δ ~3.5-3.8 ppm). The chemical shifts of the protons on the aziridine ring and its methyl substituents would be highly dependent on their stereochemical arrangement (cis/trans isomers). The protons of the methyl groups on the aziridine ring would likely appear as singlets or doublets in the range of δ 1.0-1.5 ppm. The ring protons, if present, would resonate in the δ 1.5-2.5 ppm region.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The butoxy group would exhibit four distinct signals for its four carbon atoms. The aziridine ring carbons would be expected to resonate at a relatively high field due to the ring strain, typically in the range of 25-40 ppm. The carbons of the methyl substituents on the ring would appear at around 10-20 ppm. The differentiation between cis and trans isomers would be possible by analyzing the subtle differences in the chemical shifts of the ring carbons and the methyl substituents, which are influenced by steric interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are based on data from analogous N-alkoxyaziridines and substituted aziridines.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aziridine Ring CH | ~ 1.5 - 2.5 | ~ 30 - 40 |

| Aziridine Ring C(CH₃) | - | ~ 35 - 45 |

| Aziridine-CH₃ | ~ 1.0 - 1.5 | ~ 10 - 20 |

| N-O-CH₂- | ~ 3.5 - 3.8 | ~ 70 - 75 |

| -O-CH₂-CH₂- | ~ 1.6 | ~ 30 - 35 |

| -CH₂-CH₂-CH₃ | ~ 1.4 | ~ 18 - 22 |

| -CH₂-CH₃ | ~ 0.9 | ~ 13 - 15 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₁₉NO.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation pathway for amines and ethers, and in this case, it could involve the cleavage of the C-C bond adjacent to the nitrogen atom in the butoxy group, or cleavage of the bonds within the aziridine ring. libretexts.org

Key fragmentation pathways could include:

Loss of the butoxy radical (•OC₄H₉): This would result in a fragment ion corresponding to the trimethylaziridinyl cation.

Loss of a butyl radical (•C₄H₉): This would lead to a fragment containing the N-O bond.

Cleavage of the aziridine ring: The strained three-membered ring can undergo ring-opening followed by fragmentation, leading to various smaller fragment ions.

McLafferty-type rearrangement: If sterically feasible, a rearrangement involving the transfer of a hydrogen atom from the butyl chain to the nitrogen or oxygen atom could occur, leading to the elimination of a neutral alkene (e.g., butene).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Predicted m/z values are based on common fragmentation patterns of N-alkoxyamines and aziridine derivatives. libretexts.org

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | C₉H₁₉NO⁺ | 157 | Molecular Ion |

| [M - C₄H₉]⁺ | C₅H₁₀NO⁺ | 100 | Loss of butyl radical |

| [M - OC₄H₉]⁺ | C₅H₁₀N⁺ | 84 | Loss of butoxy radical |

| [C₄H₉O]⁺ | C₄H₉O⁺ | 73 | Butoxy cation |

| [C₄H₉]⁺ | C₄H₉⁺ | 57 | Butyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key bonds.

The most informative regions of the IR spectrum would be:

C-H stretching: Aliphatic C-H stretching vibrations from the butoxy group and the methyl substituents would be observed in the range of 2850-3000 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond within the aziridine ring is expected to appear in the region of 1200-1350 cm⁻¹. libretexts.org The exact position can be influenced by the ring strain and substitution.

N-O stretching: The N-O stretching vibration in N-alkoxyamines typically gives rise to a medium to strong absorption band in the 900-1000 cm⁻¹ region.

C-O stretching: The C-O single bond stretching of the butoxy group would be visible in the 1000-1250 cm⁻¹ range. wikieducator.org

Aziridine ring vibrations: The characteristic vibrations of the three-membered ring, including ring breathing and deformation modes, would appear in the fingerprint region (below 1500 cm⁻¹).

The absence of strong absorptions in the O-H stretching region (3200-3600 cm⁻¹) and the N-H stretching region (3300-3500 cm⁻¹) would be indicative of the N-alkoxy and fully substituted aziridine structure. wpmucdn.com

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound Predicted frequencies are based on data for substituted aziridines and N-alkoxyamines. libretexts.orgwikieducator.orgacs.org

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |

| C-N Stretch | Aziridine Ring | 1200 - 1350 |

| C-O Stretch | Ether | 1000 - 1250 |

| N-O Stretch | N-Alkoxyamine | 900 - 1000 |

| CH₂/CH₃ Bend | Aliphatic | 1350 - 1470 |

Applications of 1 Butoxy 2,2,3 Trimethylaziridine As a Synthetic Building Block and Intermediate

Utility in the Regio- and Stereocontrolled Construction of Chiral Amine Scaffolds

Chiral amines are crucial components of many pharmaceuticals and natural products. umich.eduumn.edunih.govrsc.orgnih.govrsc.orgresearchgate.net The ring-opening of chiral aziridines is a powerful method for the synthesis of enantiomerically pure amines. The regioselectivity of the ring-opening is often controlled by the nature of the substituents on the aziridine (B145994) ring and the nucleophile used.

In the case of a hypothetical 1-Butoxy-2,2,3-trimethylaziridine, the presence of three methyl groups on the carbon atoms of the aziridine ring would be expected to exert significant steric hindrance, influencing the approach of a nucleophile. A nucleophilic attack would likely occur at the less substituted carbon, if applicable, or be highly dependent on the electronic effects of the butoxy group on the nitrogen. The stereochemical outcome of the ring-opening reaction would be directly related to the stereochemistry of the starting aziridine.

Potential as a Precursor in Multicomponent Reactions and Advanced Organic Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govnih.govjocpr.comfrontiersin.org Aziridines have been utilized in MCRs to generate diverse molecular scaffolds. For instance, a three-component reaction of aziridines, arenes, and aldehydes can lead to the stereoselective synthesis of 1,4-disubstituted tetrahydroisoquinolines. nih.gov The high reactivity of the strained aziridine ring makes it an attractive component for the discovery of novel MCRs. While no MCRs specifically employing this compound are reported, its potential in this area remains an open field for investigation.

Analogous Applications of Substituted N-Alkoxyaziridines in the Construction of Structurally Diverse Molecules

The chemistry of N-alkoxyaziridines, in a more general sense, has been explored to some extent. The N-alkoxy group can influence the stability and reactivity of the aziridine ring. For example, N-fluoroaryl aziridines have been used in ring-opening reactions with methanol (B129727) in the presence of a copper catalyst to produce chiral β-methoxy amine derivatives. nih.gov This demonstrates the utility of the N-heteroatom substituent in modulating the reactivity of the aziridine ring.

Furthermore, the regioselective ring-opening of bicyclic N-aryl aziridines has been systematically studied, showing that the reaction site can be predicted under various conditions. nih.gov These studies on analogous systems suggest that this compound, if synthesized, would likely be a reactive intermediate capable of undergoing a variety of transformations to produce structurally diverse nitrogen-containing molecules. The specific outcomes of these reactions would be highly dependent on the reaction conditions and the nature of the reacting partners.

Future Directions and Emerging Research Areas Pertaining to 1 Butoxy 2,2,3 Trimethylaziridine

Development of More Efficient and Sustainable Synthetic Routes to N-Alkoxyaziridines

The synthesis of aziridines, including N-alkoxy derivatives, is moving towards greener and more efficient methodologies to minimize waste and energy consumption. Traditional methods often rely on stoichiometric oxidants and metal catalysts that can be costly and environmentally burdensome. Future research concerning the synthesis of 1-Butoxy-2,2,3-trimethylaziridine and related N-alkoxyaziridines will likely pivot towards more sustainable approaches.

Photocatalysis and Electrosynthesis: These methods offer green alternatives by using light or electricity to drive chemical reactions, often under mild conditions. digitellinc.comfigshare.com Electrochemical aziridination, for instance, can proceed without external chemical oxidants, generating hydrogen as the only byproduct. digitellinc.com The application of these techniques could lead to novel, efficient syntheses of N-alkoxyaziridines from simple precursors.

Biocatalysis: The use of enzymes for aziridination is a nascent but promising field. nih.gov Researchers are exploring enzymes that can catalyze the formation of the aziridine (B145994) ring with high stereoselectivity, a critical aspect for pharmaceutical applications. Identifying or engineering an enzyme capable of constructing the this compound scaffold could provide a highly efficient and environmentally benign synthetic route.

Metal-Free Catalysis: While transition metals are effective, their removal from final products can be challenging. Research into organocatalytic or iodine-mediated aziridination is gaining traction. nih.gov Developing such protocols for N-alkoxyaziridines would align with the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages for N-Alkoxyaziridine Synthesis | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. | Development of photosensitizers for nitrene transfer to substituted alkenes. |

| Electrosynthesis | Avoidance of chemical oxidants, high atom economy. | Optimization of electrode materials and reaction conditions for N-alkoxyamine precursors. |

| Biocatalysis | High enantioselectivity and stereospecificity, environmentally friendly. | Discovery and engineering of "aziridinase" enzymes. nih.gov |

| Metal-Free Catalysis | Reduced cost and toxicity, simplified purification. | Design of efficient organocatalysts for the formation of the N-O bond and aziridine ring. |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Aziridine Transformations

The inherent ring strain of aziridines makes them versatile intermediates for the synthesis of more complex nitrogen-containing molecules. Future research will undoubtedly focus on uncovering new transformations of this compound, driven by innovative catalytic systems.

Ring-Opening Reactions: While nucleophilic ring-opening is a hallmark of aziridine chemistry, future work will explore more sophisticated, catalyst-controlled regioselective and stereospecific openings. digitellinc.commdpi.comacs.org This could involve the use of dual catalytic systems, combining a Lewis acid to activate the aziridine with a transition metal catalyst to facilitate bond formation. For this compound, this could lead to the stereocontrolled synthesis of complex amino alcohol derivatives.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Emerging research focuses on using the aziridine nitrogen to direct the functionalization of adjacent C-H bonds. mdpi.comnih.gov Applying this to this compound could enable the synthesis of novel, highly substituted amine derivatives.

Cycloaddition Reactions: Aziridines can participate in various cycloaddition reactions to form larger heterocyclic rings. figshare.comresearchgate.net Future studies may explore the [3+2] or [4+3] cycloadditions of N-alkoxyaziridines to generate novel scaffolds with potential biological activity. The butoxy group on the nitrogen of this compound could influence the stereochemical outcome of these reactions.

| Transformation Type | Catalytic System | Potential Products from this compound |

| Regioselective Ring-Opening | Palladium/Lewis Acid Synergy | Chiral β-functionalized butoxyamines |

| Directed C-H Alkylation | Nickel Catalysis | Functionalized 3,4-dihydroisoquinolinone analogues |

| [3+2] Cycloaddition | Lewis Acid Catalysis | Substituted isoxazolidines |

| Ring Expansion | Transition Metal Catalysis | Dihydropyridones and Benzoazepinones |

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The synthesis and derivatization of aziridines, including this compound, are well-suited for this technology.

Continuous Flow Synthesis: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing potentially hazardous intermediates or exothermic reactions common in aziridine synthesis. acs.org Photochemical and electrochemical aziridination methods are especially amenable to flow chemistry, allowing for efficient irradiation and electrode surface area management. researchgate.net

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. For example, the synthesis of this compound could be immediately followed by a catalytic ring-opening reaction in a subsequent reactor module, streamlining the production of derivatives.

Automated Synthesis Platforms: The integration of flow reactors with automated control systems and real-time analytics allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery. An automated platform could be developed to synthesize a range of N-alkoxyaziridines by varying the alkene and alkoxyamine precursors and then derivatize them through various ring-opening reactions, accelerating the discovery of new bioactive molecules.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced analytical and computational tools will be instrumental in unraveling the intricacies of N-alkoxyaziridine formation and reactivity.

In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates. These methods could be used to study the formation of the nitrene or nitrenoid species involved in the synthesis of this compound and to understand its subsequent reactions.

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction pathways, transition state structures, and the origins of selectivity in chemical reactions. nih.govmdpi.comacs.orgnih.govresearchgate.net Computational studies on the synthesis of this compound could help to rationalize stereochemical outcomes and guide the design of more effective catalysts. Furthermore, DFT can predict the feasibility of novel, yet to be discovered, transformations of N-alkoxyaziridines. mdpi.com A combination of spectroscopic and computational data provides a powerful approach to understanding complex reaction mechanisms. digitellinc.comfigshare.com

| Technique | Application to this compound Chemistry | Expected Insights |

| In Situ FT-IR/NMR | Monitoring the rate of aziridination and subsequent transformations. | Kinetic data, identification of reaction intermediates, optimization of reaction times. |

| Density Functional Theory (DFT) | Modeling transition states for synthesis and ring-opening reactions. | Understanding regioselectivity and stereoselectivity, predicting reactivity. mdpi.comnih.govresearchgate.net |

| Combined Spectroscopic & Computational Studies | Correlating experimental observations with theoretical models. | Comprehensive mechanistic understanding, validation of proposed reaction pathways. digitellinc.comfigshare.com |

Q & A

Q. What are the recommended synthetic pathways for 1-Butoxy-2,2,3-trimethylaziridine, and how can purity be optimized?

- Methodological Answer : Synthesis of aziridine derivatives typically involves cyclization of β-amino alcohols or ring-opening reactions of epoxides followed by amine substitution. For this compound, a plausible route is the reaction of 2,2,3-trimethylaziridine with butanol under acidic or nucleophilic conditions. Purity optimization requires careful control of stoichiometry, temperature, and solvent selection (e.g., anhydrous conditions to avoid hydrolysis). Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate gradients) is critical. Analytical validation via GC-MS (as in , Table 1) or NMR can confirm structural integrity and purity thresholds >98% .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Aziridines are known for their reactivity and potential toxicity. Key safety measures include:

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent polymerization or decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation or ingestion. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Ideal for volatile aziridines; retention time and fragmentation patterns (e.g., m/z peaks corresponding to C₇H₁₅N derivatives) provide structural confirmation (, Table 1).

- ¹H/¹³C NMR : Key for stereochemical analysis. For example, methyl group protons (δ 1.1–1.3 ppm) and aziridine ring protons (δ 2.5–3.0 ppm) reveal substitution patterns.

- FT-IR : Confirm functional groups (C-O-C stretch at ~1100 cm⁻¹ for butoxy groups) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in ring-opening reactions?

- Methodological Answer : The bulky 2,2,3-trimethyl groups create steric hindrance, directing nucleophilic attack to the less substituted aziridine carbon. Electronic effects from the butoxy group (electron-donating) can stabilize transition states in acid-catalyzed ring-opening. To study this:

Q. What strategies can resolve contradictions in reported bioactivity data for aziridine derivatives?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Solutions include:

- Reproducibility Checks : Re-synthesize compounds using peer-reviewed protocols (e.g., ’s thermolysis conditions).

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., antifungal activity in vs. cytotoxicity in ) to identify structure-activity relationships (SAR).

- Standardized Assays : Use established models (e.g., MIC for antimicrobial studies) with positive/negative controls .

Q. Can computational methods predict the environmental toxicity of this compound?

- Methodological Answer : Yes. Apply quantitative structure-activity relationship (QSAR) models using software like EPI Suite or TEST:

- Input Parameters : LogP (lipophilicity), molecular weight, and functional groups (aziridine’s reactivity).

- Validation : Compare predictions with experimental ecotoxicity data from analogous compounds (e.g., aquatic toxicity in , Section 2.3). Adjust for butoxy group biodegradation pathways .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Synthetic Pathway Optimization

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous THF | Minimizes hydrolysis |

| Temperature | 0°C → RT (gradual warming) | Controls exothermic side reactions |

| Catalyst | BF₃·Et₂O (0.1 equiv) | Enhances ring closure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.